molecular formula C12H16O2 B8480695 1-Acetyl-4-adamantanone

1-Acetyl-4-adamantanone

Cat. No. B8480695
M. Wt: 192.25 g/mol
InChI Key: ISVDJZJIZRWXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06429314B1

Procedure details

A mixture of 3 mmol of 1-acetyladamantane, 18 mmol of biacetyl, 0.015 mmol of cobalt(II) acetate, and 3 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. Products in the reaction mixture were found, by gas chromatographic analysis, to be 1,3-diacetyladamantane (yield 34%), 1-acetyl-3-adamantanol (yield 29%), and 1,3-diacetyl-5-adamantanol (yield 2%), 1-acetyl-4-adamantanone (yield 5%), at a conversion rate from 1-acetyladamantane of 80%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.015 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)(=[O:3])[CH3:2].[C:14]([C:17]([CH3:19])=[O:18])([CH3:16])=[O:15].[C:20]([OH:23])(=[O:22])[CH3:21]>C([O-])(=O)C.[Co+2].C([O-])(=O)C>[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][C:6]([C:14](=[O:15])[CH3:16])([CH2:7]3)[CH2:5]1)[CH2:11]2)(=[O:3])[CH3:2].[C:1]([C:4]12[CH2:5][CH:6]3[CH2:12][CH:10]([CH2:21][C:20]([OH:23])([CH2:7]3)[CH2:13]1)[CH2:11]2)(=[O:3])[CH3:2].[C:17]([C:14]12[CH2:12][C:6]3([OH:22])[CH2:7][CH:8]([CH2:13][C:4]([C:1](=[O:3])[CH3:2])([CH2:5]3)[CH2:16]1)[CH2:9]2)(=[O:18])[CH3:19].[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([C:7]3=[O:15])[CH2:5]1)[CH2:11]2)(=[O:3])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C)(=O)C12CC3CC(CC(C1)C3)C2
Name
Quantity
18 mmol
Type
reactant
Smiles
C(=O)(C)C(=O)C
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.015 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)C2)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)O)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
C(C)(=O)C12CC3C(C(CC(C1)C3)C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06429314B1

Procedure details

A mixture of 3 mmol of 1-acetyladamantane, 18 mmol of biacetyl, 0.015 mmol of cobalt(II) acetate, and 3 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. Products in the reaction mixture were found, by gas chromatographic analysis, to be 1,3-diacetyladamantane (yield 34%), 1-acetyl-3-adamantanol (yield 29%), and 1,3-diacetyl-5-adamantanol (yield 2%), 1-acetyl-4-adamantanone (yield 5%), at a conversion rate from 1-acetyladamantane of 80%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.015 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)(=[O:3])[CH3:2].[C:14]([C:17]([CH3:19])=[O:18])([CH3:16])=[O:15].[C:20]([OH:23])(=[O:22])[CH3:21]>C([O-])(=O)C.[Co+2].C([O-])(=O)C>[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][C:6]([C:14](=[O:15])[CH3:16])([CH2:7]3)[CH2:5]1)[CH2:11]2)(=[O:3])[CH3:2].[C:1]([C:4]12[CH2:5][CH:6]3[CH2:12][CH:10]([CH2:21][C:20]([OH:23])([CH2:7]3)[CH2:13]1)[CH2:11]2)(=[O:3])[CH3:2].[C:17]([C:14]12[CH2:12][C:6]3([OH:22])[CH2:7][CH:8]([CH2:13][C:4]([C:1](=[O:3])[CH3:2])([CH2:5]3)[CH2:16]1)[CH2:9]2)(=[O:18])[CH3:19].[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([C:7]3=[O:15])[CH2:5]1)[CH2:11]2)(=[O:3])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C)(=O)C12CC3CC(CC(C1)C3)C2
Name
Quantity
18 mmol
Type
reactant
Smiles
C(=O)(C)C(=O)C
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.015 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)C2)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)O)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
C(C)(=O)C12CC3C(C(CC(C1)C3)C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06429314B1

Procedure details

A mixture of 3 mmol of 1-acetyladamantane, 18 mmol of biacetyl, 0.015 mmol of cobalt(II) acetate, and 3 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. Products in the reaction mixture were found, by gas chromatographic analysis, to be 1,3-diacetyladamantane (yield 34%), 1-acetyl-3-adamantanol (yield 29%), and 1,3-diacetyl-5-adamantanol (yield 2%), 1-acetyl-4-adamantanone (yield 5%), at a conversion rate from 1-acetyladamantane of 80%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.015 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)(=[O:3])[CH3:2].[C:14]([C:17]([CH3:19])=[O:18])([CH3:16])=[O:15].[C:20]([OH:23])(=[O:22])[CH3:21]>C([O-])(=O)C.[Co+2].C([O-])(=O)C>[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][C:6]([C:14](=[O:15])[CH3:16])([CH2:7]3)[CH2:5]1)[CH2:11]2)(=[O:3])[CH3:2].[C:1]([C:4]12[CH2:5][CH:6]3[CH2:12][CH:10]([CH2:21][C:20]([OH:23])([CH2:7]3)[CH2:13]1)[CH2:11]2)(=[O:3])[CH3:2].[C:17]([C:14]12[CH2:12][C:6]3([OH:22])[CH2:7][CH:8]([CH2:13][C:4]([C:1](=[O:3])[CH3:2])([CH2:5]3)[CH2:16]1)[CH2:9]2)(=[O:18])[CH3:19].[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([C:7]3=[O:15])[CH2:5]1)[CH2:11]2)(=[O:3])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C)(=O)C12CC3CC(CC(C1)C3)C2
Name
Quantity
18 mmol
Type
reactant
Smiles
C(=O)(C)C(=O)C
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.015 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)C2)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%
Name
Type
product
Smiles
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)O)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
C(C)(=O)C12CC3C(C(CC(C1)C3)C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.